Cas no 325802-79-7 (N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Oprea1_869155
- N-[4-(acetylamino)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 325802-79-7
- SR-01000461454
- CCG-310278
- EU-0074873
- F0777-1942
- AKOS001649212
- NCGC00283497-01
- Oprea1_057944
- SR-01000461454-1
- AB00141928-02
- N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide
-
- インチ: 1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
- InChIKey: MQUKDRDMARUQQF-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C(NC2C=CC(=CC=2)NC(C)=O)=O)=CC2C=CC=C(C1=2)OC)=O
計算された属性
- せいみつぶんしりょう: 352.10592162g/mol
- どういたいしつりょう: 352.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 93.7Ų
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-1942-15mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-3mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-75mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-40mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-2μmol |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-30mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-1mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-2mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-5mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0777-1942-25mg |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
325802-79-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Recent Advances in the Study of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325802-79-7)
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325802-79-7) is a synthetic coumarin derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.
The compound's structure comprises a coumarin core substituted with a methoxy group at the 8-position and an N-(4-acetamidophenyl) carboxamide moiety at the 3-position. This structural configuration is believed to contribute to its bioactivity, particularly its ability to interact with specific biological targets. Recent research has highlighted its inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II, which are implicated in inflammatory and carcinogenic processes, respectively.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide against a panel of cancer cell lines. The results demonstrated significant cytotoxicity in breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, accompanied by the upregulation of pro-apoptotic proteins such as Bax and caspase-3.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's anti-inflammatory potential. Using a murine model of carrageenan-induced paw edema, researchers observed a dose-dependent reduction in inflammation, comparable to the effects of standard anti-inflammatory drugs like indomethacin. Further biochemical assays indicated that the compound's activity is mediated through the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.
Pharmacokinetic studies have also been conducted to evaluate the compound's drug-likeness. A 2022 report in the European Journal of Pharmaceutical Sciences highlighted its moderate oral bioavailability and favorable metabolic stability in human liver microsomes. However, challenges such as low aqueous solubility and rapid plasma clearance were identified, prompting ongoing research into formulation strategies, including nanoparticle-based delivery systems.
In summary, N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 325802-79-7) represents a promising candidate for further development in multiple therapeutic areas. Its multifaceted bioactivity, combined with ongoing efforts to optimize its pharmacokinetic profile, positions it as a compound of significant interest in the field of medicinal chemistry. Future research directions may include structure-activity relationship (SAR) studies to enhance its potency and selectivity, as well as preclinical evaluations to assess its safety and efficacy in vivo.
325802-79-7 (N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) 関連製品
- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)




